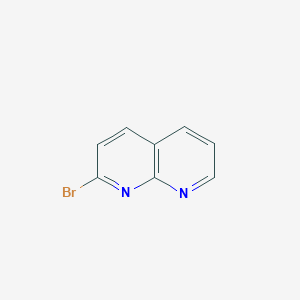

2-Bromo-1,8-naphthyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1,8-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2/c9-7-4-3-6-2-1-5-10-8(6)11-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCMGOTDNNMLUBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C1)N=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80406187 | |

| Record name | 2-bromo-1,8-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80406187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61323-17-9 | |

| Record name | 2-bromo-1,8-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80406187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-1,8-naphthyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Physicochemical Properties of 2-Bromo-1,8-naphthyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1,8-naphthyridine is a halogenated heterocyclic compound that serves as a versatile building block in medicinal chemistry and materials science. The 1,8-naphthyridine core is a recognized privileged scaffold, appearing in numerous biologically active compounds. The presence and position of the bromine atom on this scaffold offer a reactive handle for further chemical modifications, making this compound a key intermediate in the synthesis of a wide array of functionalized molecules with potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory agents. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a summary of its known reactivity and stability.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthetic chemistry and drug design. These properties influence its reactivity, solubility, and pharmacokinetic profile in potential drug candidates.

Data Summary

The following tables summarize the key physicochemical and spectral data for this compound.

| Identifier | Value | Source |

| IUPAC Name | This compound | [Sigma-Aldrich] |

| CAS Number | 61323-17-9 | [Sigma-Aldrich] |

| Molecular Formula | C₈H₅BrN₂ | [Sigma-Aldrich] |

| Molecular Weight | 209.05 g/mol | [Sigma-Aldrich] |

| InChI | 1S/C8H5BrN2/c9-7-4-3-6-2-1-5-10-8(6)11-7/h1-5H | [Sigma-Aldrich] |

| InChI Key | BCMGOTDNNMLUBS-UHFFFAOYSA-N | [Sigma-Aldrich] |

| Property | Value | Conditions | Source |

| Physical Form | Solid | Ambient | [Sigma-Aldrich] |

| Melting Point | 152-153 °C | Not specified | [Apollo Scientific] |

| Boiling Point | Not available | - | - |

| Solubility | Not available | - | - |

| pKa | Not available | - | - |

| Spectral Data | Details | Source |

| ¹H NMR | Data available | [ChemicalBook] |

| ¹³C NMR | Data available | [ChemicalBook] |

| IR | Data available | [ChemicalBook] |

| Mass Spectrometry | Data available | [ChemicalBook] |

Experimental Protocols

Detailed and standardized experimental procedures are critical for obtaining reliable and reproducible physicochemical data.

Synthesis of this compound

This compound can be synthesized from 1,8-naphthyridin-2(1H)-one (2-hydroxy-1,8-naphthyridine). The hydroxyl group is converted to a bromine atom using a suitable brominating agent, such as phosphorus oxybromide (POBr₃). The following is a general procedure analogous to the synthesis of 2-chloro-1,8-naphthyridines from their corresponding 2-hydroxy precursors.

Materials:

-

1,8-naphthyridin-2(1H)-one

-

Phosphorus oxybromide (POBr₃)

-

Crushed ice

-

Sodium bicarbonate (NaHCO₃) solution

-

Ethanol

Procedure:

-

In a round-bottom flask, a mixture of 1,8-naphthyridin-2(1H)-one (1 equivalent) and phosphorus oxybromide (a suitable excess, e.g., 5-10 equivalents) is prepared.

-

The reaction mixture is heated under reflux for a specified period (e.g., 1.5 - 5 minutes, potentially under microwave irradiation at a controlled power, such as 200 W, to accelerate the reaction)[1]. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature.

-

The cooled mixture is then carefully poured onto crushed ice with stirring.

-

The resulting solution is neutralized by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

The precipitate formed is collected by vacuum filtration.

-

The solid is washed thoroughly with cold water.

-

The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.

Determination of Melting Point

The melting point is a crucial indicator of purity.

Materials:

-

This compound sample

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Spatula

Procedure:

-

A small amount of the crystalline this compound is finely powdered.

-

The powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) near the expected melting point.

-

The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is the melting point of the sample.

¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation.

Materials:

-

This compound sample (5-10 mg)

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

NMR tube (5 mm)

-

Pipette

-

Vortex mixer

Procedure:

-

Approximately 5-10 mg of this compound is accurately weighed and dissolved in 0.5-0.7 mL of a suitable deuterated solvent in a small vial.

-

The solution is thoroughly mixed using a vortex mixer to ensure complete dissolution.

-

The clear solution is transferred into a 5 mm NMR tube.

-

The NMR tube is placed in the spectrometer's probe.

-

The ¹H NMR spectrum is acquired using a high-resolution NMR spectrometer (e.g., 400 MHz or higher). The number of scans is typically set between 16 and 64 to achieve a good signal-to-noise ratio.

-

The resulting spectrum is processed, and the chemical shifts (δ) in ppm, coupling constants (J) in Hz, and integration values are analyzed to confirm the structure of the compound.

Reactivity and Stability

Reactivity: The reactivity of this compound is largely dictated by the electron-deficient nature of the naphthyridine ring and the presence of the C-Br bond. The bromine atom at the 2-position is susceptible to nucleophilic substitution and is an excellent coupling partner in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. This reactivity allows for the introduction of a wide range of substituents at this position, facilitating the synthesis of diverse libraries of 1,8-naphthyridine derivatives. The nitrogen atoms in the ring can also act as basic centers and can be protonated or alkylated.

Stability: Bromo-substituted heterocyclic compounds are generally stable under standard laboratory conditions. However, they can be sensitive to heat, light, and strong bases.

-

Thermal Stability: Elevated temperatures can potentially lead to decomposition. It is advisable to store the compound in a cool place.

-

Photochemical Stability: Exposure to UV light may induce decomposition and should be avoided. Storage in amber-colored vials is recommended.

-

Chemical Stability: The compound is stable in neutral and acidic conditions but may undergo elimination or substitution reactions in the presence of strong bases. It should be stored in an inert atmosphere to prevent degradation.

Visualizations

Synthetic Pathway of this compound

References

An In-depth Technical Guide to the Synthesis and Characterization of 2-Bromo-1,8-naphthyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Bromo-1,8-naphthyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details experimental protocols, summarizes key analytical data, and visualizes relevant biological pathways and experimental workflows.

Physicochemical Properties

This compound is a solid at room temperature with a melting point of 152-153 °C.[1] Its molecular formula is C₈H₅BrN₂, corresponding to a molecular weight of 209.05 g/mol .[2]

| Property | Value | Reference |

| CAS Number | 61323-17-9 | [1][2] |

| Molecular Formula | C₈H₅BrN₂ | [2] |

| Molecular Weight | 209.05 g/mol | |

| Melting Point | 152-153 °C | [1] |

| Physical Form | Solid | [2] |

| Purity | Typically >95% | [2] |

Synthesis of this compound

The synthesis of this compound can be achieved through various methods, with the Friedländer annulation and direct bromination of a 1,8-naphthyridine precursor being common strategies. A greener synthesis approach has been developed using 2-aminonicotinaldehyde as a starting material in water.[3]

Synthetic Workflow

Experimental Protocol: Friedländer Synthesis

This protocol describes a general procedure for the synthesis of 1,8-naphthyridine derivatives, which can be adapted for this compound.

-

Reaction Setup: A mixture of an α-methylene carbonyl compound (such as bromoacetaldehyde) and 2-amino-3-pyridinecarboxaldehyde is added to a reaction vessel.[4]

-

Solvent and Catalyst: The reaction can be carried out in the presence of a basic ionic liquid as both the solvent and catalyst, and the mixture is magnetically stirred at approximately 80 °C.[4]

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, the mixture is extracted with a suitable organic solvent (e.g., ethyl ether) and deionized water. The organic phase is collected and the solvent is removed under reduced pressure to yield the crude product.[4]

-

Purification: The crude this compound is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of petroleum ether and ethyl ether) or by recrystallization.[4]

Purification Protocols

Column Chromatography

-

Stationary Phase: Silica gel is a common adsorbent for the purification of 1,8-naphthyridine derivatives.[5]

-

Mobile Phase Selection: The appropriate eluent system is determined by preliminary TLC analysis to achieve good separation of the desired product from impurities.[5]

-

Column Packing: The column is wet-packed with a slurry of silica gel in the chosen eluent.[6]

-

Sample Loading: The crude product is dissolved in a minimal amount of the eluent and carefully loaded onto the top of the column.[5]

-

Elution and Fraction Collection: The column is eluted with the mobile phase, and fractions are collected sequentially.[5] The composition of each fraction is monitored by TLC.

-

Isolation: Fractions containing the pure product are combined, and the solvent is removed by rotary evaporation to yield the purified this compound.

Recrystallization

-

Solvent Selection: A suitable solvent or solvent system is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For polar compounds like this compound, a mixed solvent system such as ethanol/water or isopropanol/water can be effective.[7]

-

Dissolution: The crude product is dissolved in a minimal amount of the hot solvent.

-

Hot Filtration: If insoluble impurities are present, the hot solution is filtered to remove them.

-

Crystallization: The filtrate is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.

-

Isolation and Drying: The crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

| Proton | Chemical Shift (δ, ppm) |

| Aromatic Protons | 7.0 - 9.0 |

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon atoms and their electronic environments.

| Carbon | Chemical Shift (δ, ppm) |

| Aromatic Carbons | 110 - 160 |

| C-Br | (specific data not available) |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[8]

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[8]

-

Data Processing: Process the raw data by Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).[8]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound. The presence of a bromine atom will result in a characteristic isotopic pattern (M and M+2 peaks in an approximate 1:1 ratio) for the molecular ion and any bromine-containing fragments.

| Fragment | m/z |

| [M]⁺ | 208 |

| [M+2]⁺ | 210 |

| [M-Br]⁺ | 129 |

Note: The m/z values are predicted based on the molecular weight and common fragmentation patterns of bromo-aromatic compounds.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 µg/mL) in a volatile solvent such as methanol or acetonitrile.[8]

-

Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as electrospray ionization (ESI) or electron ionization (EI).[8]

-

Data Acquisition: Introduce the sample into the mass spectrometer and acquire the mass spectrum over a suitable m/z range.

Biological Relevance: TLR4 Signaling Pathway

1,8-Naphthyridine derivatives have been investigated for their potential to modulate various biological pathways, including the Toll-like Receptor 4 (TLR4) signaling pathway, which plays a crucial role in the innate immune response and inflammation.[9][10]

TLR4/MyD88/NF-κB Signaling Pathway

Activation of TLR4 by lipopolysaccharide (LPS) initiates a signaling cascade that involves the recruitment of the adaptor protein MyD88.[10][11] This leads to the activation of downstream kinases, culminating in the phosphorylation and degradation of IκB, the inhibitor of NF-κB. The liberated NF-κB then translocates to the nucleus to induce the transcription of pro-inflammatory genes.[11] Some 1,8-naphthyridine derivatives have been shown to inhibit this pathway, suggesting their potential as anti-inflammatory agents.[9]

This guide provides a foundational understanding of the synthesis and characterization of this compound, intended to support further research and development in related fields.

References

- 1. 61323-17-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 2. This compound | 61323-17-9 [sigmaaldrich.com]

- 3. A mild synthesis of substituted 1,8-naphthyridines - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. columbia.edu [columbia.edu]

- 6. youtube.com [youtube.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Toll-like receptor 4 (TLR4): new insight immune and aging - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Natural Products with Toll-Like Receptor 4 Antagonist Activity - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 2-Bromo-1,8-naphthyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a framework for the spectroscopic characterization of 2-Bromo-1,8-naphthyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of specific experimental data in publicly accessible literature, this document presents a summary of expected spectroscopic characteristics based on known chemical principles and data from related 1,8-naphthyridine derivatives. It also includes generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are fundamental techniques for the structural elucidation and purity assessment of synthesized compounds.

Introduction

This compound is a brominated derivative of the 1,8-naphthyridine core. The introduction of a bromine atom at the 2-position significantly influences the electronic properties and reactivity of the naphthyridine ring system, making it a versatile intermediate for the synthesis of more complex molecules with potential applications in drug discovery and materials science. Accurate spectroscopic characterization is a critical step in the synthesis and subsequent application of this compound, ensuring its identity and purity.

Spectroscopic Data Summary

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | Predicted downfield | d | ~8.5 |

| H-4 | Predicted mid-range | dd | ~8.5, ~4.5 |

| H-5 | Predicted mid-range | dd | ~8.0, ~2.0 |

| H-6 | Predicted mid-range | m | - |

| H-7 | Predicted downfield | dd | ~4.5, ~2.0 |

Note: Predicted values are based on the electronic environment of the protons. The exact chemical shifts and coupling constants would need to be determined experimentally.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | Predicted highly downfield (attached to Br) |

| C-3 | Predicted aromatic region |

| C-4 | Predicted aromatic region |

| C-4a | Predicted aromatic region (quaternary) |

| C-5 | Predicted aromatic region |

| C-6 | Predicted aromatic region |

| C-7 | Predicted aromatic region |

| C-8a | Predicted aromatic region (quaternary) |

Note: The carbon attached to the bromine (C-2) is expected to have a significantly different chemical shift compared to the parent 1,8-naphthyridine.

Table 3: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3100-3000 | C-H (aromatic) stretch | Medium-Weak |

| 1600-1450 | C=C and C=N (aromatic ring) stretch | Strong-Medium |

| 1200-1000 | C-H (in-plane) bend | Medium |

| 900-650 | C-H (out-of-plane) bend | Strong-Medium |

| ~750 | C-Br stretch | Medium-Weak |

Table 4: Expected Mass Spectrometry Data for this compound

| Ion | m/z (amu) | Notes |

| [M]⁺ | 208/210 | Molecular ion peak, showing isotopic pattern for bromine (¹⁹Br/⁸¹Br ≈ 1:1) |

| [M-Br]⁺ | 129 | Fragment corresponding to the loss of a bromine atom |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for this compound. Researchers should optimize these methods based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent will depend on the solubility of the compound. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 16-64 scans).

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans will be required (typically several hundred to thousands). A relaxation delay of 2-5 seconds is recommended.

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to TMS.

Infrared (IR) Spectroscopy

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is often the most convenient. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.

-

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent such as methanol or acetonitrile (typically ~1 mg/mL).

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI), should be used.

-

Data Acquisition: Introduce the sample into the mass spectrometer. For ESI, this is typically done via direct infusion or coupled with liquid chromatography. For EI, a direct insertion probe may be used for solid samples. Acquire the mass spectrum over a suitable m/z range.

-

Data Analysis: Identify the molecular ion peak and characteristic fragment ions. The isotopic pattern of bromine should be clearly visible.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized compound like this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

Navigating the Stability and Storage of 2-Bromo-1,8-naphthyridine: A Technical Guide

For Immediate Release

This technical guide provides an in-depth overview of the stability and recommended storage conditions for 2-Bromo-1,8-naphthyridine, a key building block for researchers, scientists, and professionals in drug development. Understanding the stability profile of this compound is critical for ensuring its integrity, purity, and performance in sensitive synthetic applications and biological assays.

Core Stability and Storage Recommendations

This compound is a solid compound that requires specific storage conditions to maintain its quality over time. Based on information from multiple chemical suppliers, the primary storage recommendations are summarized below. Adherence to these conditions is crucial to prevent degradation and ensure the reliability of experimental results.

Quantitative Storage and Stability Data

| Parameter | Value | Source(s) |

| Storage Temperature | 2-8°C | |

| Atmosphere | Inert Atmosphere (e.g., Argon, Nitrogen) | |

| Physical Form | Solid | |

| Protection | Protect from light and moisture. | [1] |

| Incompatibilities | Strong oxidizing agents. | |

| Long-term Stability | For a related compound, 4-Bromo-1,8-naphthalic anhydride, stability is noted for at least 2 years when stored at room temperature, protected from light and moisture.[1] Similar long-term stability for this compound under refrigerated and inert conditions can be inferred but should be experimentally verified. |

Handling and Safety Precautions

This compound is classified as harmful and requires careful handling in a laboratory setting.[2] Standard personal protective equipment (PPE), including gloves, lab coats, and eye protection, should be worn at all times.[3] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or fumes.[3]

Hazard Statements:

-

Harmful if swallowed.[2]

-

Causes skin irritation.[2]

-

Causes serious eye irritation.[2]

-

May cause respiratory irritation.[2]

Experimental Protocols for Stability Assessment

To ensure the integrity of this compound in a research or development setting, a comprehensive stability testing program is essential. The following are generalized experimental protocols based on industry best practices and regulatory guidelines for stability-indicating assays.

Protocol 1: Forced Degradation Studies

Forced degradation studies are crucial for identifying potential degradation pathways and developing stability-indicating analytical methods.

Objective: To investigate the degradation of this compound under various stress conditions.

Methodology:

-

Sample Preparation: Prepare solutions of this compound in a suitable solvent system (e.g., acetonitrile/water).

-

Stress Conditions:

-

Acid Hydrolysis: Treat the sample solution with 0.1 N HCl at 60°C for 24 hours.

-

Base Hydrolysis: Treat the sample solution with 0.1 N NaOH at 60°C for 24 hours.

-

Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid compound to 105°C for 48 hours.

-

Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

-

Analysis: Analyze the stressed samples at appropriate time points using a validated stability-indicating HPLC method with a photodiode array (PDA) detector to separate and quantify the parent compound and any degradation products.

Protocol 2: Long-Term and Accelerated Stability Studies

Objective: To determine the shelf-life and evaluate the stability of this compound under recommended and accelerated storage conditions.

Methodology:

-

Sample Packaging: Store the solid this compound in vials that mimic the intended long-term storage containers, under an inert atmosphere.

-

Storage Conditions:

-

Long-Term: 2-8°C.

-

Accelerated: 25°C/60% RH or 40°C/75% RH.

-

-

Testing Intervals:

-

Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

-

Accelerated: 0, 1, 3, and 6 months.

-

-

Analysis: At each time point, analyze the samples for appearance, purity (by HPLC), and the presence of any degradation products.

Visualizing Experimental Workflows and Potential Degradation

To further clarify the processes involved in assessing the stability of this compound, the following diagrams illustrate a typical experimental workflow and a hypothetical degradation pathway.

Caption: Workflow for Forced Degradation Studies of this compound.

Caption: Hypothetical Degradation Pathways for this compound.

Conclusion

The stability and proper storage of this compound are paramount for its effective use in research and development. While the recommended storage conditions of 2-8°C under an inert atmosphere provide a solid foundation for maintaining its integrity, this guide highlights the necessity for comprehensive, in-house stability studies. By following the outlined experimental protocols, researchers can ensure the quality of their starting materials, leading to more reliable and reproducible scientific outcomes. Further investigation into the specific degradation products and pathways will contribute valuable knowledge to the scientific community and aid in the development of robust formulations and applications.

References

Retrosynthetic Analysis of 2-Bromo-1,8-naphthyridine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles and practical applications of retrosynthetic analysis for 2-Bromo-1,8-naphthyridine derivatives. The 1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities. The introduction of a bromine atom at the 2-position provides a versatile handle for further functionalization through various cross-coupling reactions, making this compound a key intermediate in the synthesis of novel therapeutic agents.

Core Retrosynthetic Strategies

Two primary retrosynthetic pathways have been identified for the disconnection of this compound derivatives. These approaches offer flexibility in starting material selection and can be adapted to accommodate various substitution patterns on the naphthyridine core.

Pathway A: Friedländer Annulation and Halogenation

This is a robust and widely employed strategy that constructs the 1,8-naphthyridine core in the initial steps, followed by the introduction of the bromine atom. The key disconnections involve a functional group interconversion (FGI) of the bromo group to a hydroxyl group, followed by a Friedländer annulation.

Caption: Retrosynthetic analysis via Friedländer Annulation.

Pathway B: Sandmeyer Reaction

This approach introduces the bromo functionality at a later stage of the synthesis, starting from a pre-formed amino-substituted 1,8-naphthyridine. The key disconnection is the Sandmeyer reaction, which transforms an amino group into a bromo group via a diazonium salt intermediate.

An In-Depth Technical Guide to 2-Bromo-1,8-naphthyridine for Researchers and Drug Development Professionals

An essential building block in medicinal chemistry, 2-Bromo-1,8-naphthyridine serves as a versatile precursor for the synthesis of a wide array of pharmacologically active compounds. This technical guide provides a comprehensive overview of its commercial availability, cost, physicochemical properties, synthesis, and applications in drug discovery and development.

Commercial Availability and Cost

This compound is readily available from several commercial chemical suppliers. The cost can vary depending on the purity and quantity required. Below is a summary of pricing from prominent vendors.

| Supplier | Quantity | Price (USD) | Purity |

| Sigma-Aldrich | 100 mg | $52.90 | ≥95% |

| 250 mg | $78.20 | ||

| 1 g | $155.25 | ||

| 5 g | $775.10 | ||

| Apollo Scientific | 100 mg | £42.00 | 95% |

| 250 mg | £62.00 | ||

| 1 g | £122.00 | ||

| 5 g | £607.00 |

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is crucial for its handling, reaction setup, and analytical characterization.

| Property | Value |

| CAS Number | 61323-17-9 |

| Molecular Formula | C₈H₅BrN₂ |

| Molecular Weight | 209.05 g/mol |

| Physical Form | Solid |

| Storage Temperature | 2-8°C under an inert atmosphere |

| 1H NMR Spectrum | Available from suppliers like ChemicalBook |

Synthesis of this compound

The synthesis of this compound can be achieved through various methods, with the Sandmeyer reaction being a prominent and effective approach. This method involves the diazotization of 2-amino-1,8-naphthyridine followed by a copper-catalyzed bromination.

Experimental Protocol: Sandmeyer Reaction

This protocol outlines the synthesis of this compound from 2-amino-1,8-naphthyridine.

Materials:

-

2-amino-1,8-naphthyridine

-

Hydrobromic acid (48%)

-

Sodium nitrite

-

Copper(I) bromide

-

Water

-

Ice

-

Sodium hydroxide solution

-

Dichloromethane or other suitable organic solvent

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and equipment (round-bottom flask, dropping funnel, magnetic stirrer, ice bath, filtration apparatus)

Procedure:

-

Diazotization:

-

In a round-bottom flask, dissolve 2-amino-1,8-naphthyridine in aqueous hydrobromic acid (48%).

-

Cool the solution to 0-5°C using an ice bath.

-

Slowly add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5°C. Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.

-

Slowly add the cold diazonium salt solution to the copper(I) bromide solution. Vigorous nitrogen evolution should be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the nitrogen evolution ceases.

-

-

Work-up and Purification:

-

Neutralize the reaction mixture with a sodium hydroxide solution.

-

Extract the product with a suitable organic solvent such as dichloromethane.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude product.

-

The crude this compound can be further purified by column chromatography on silica gel or by recrystallization.

-

Applications in Drug Discovery and Development

The 1,8-naphthyridine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds.[1] this compound is a key intermediate that allows for the introduction of various functional groups at the 2-position of the naphthyridine ring system, primarily through palladium-catalyzed cross-coupling reactions.

Role in the Synthesis of Kinase Inhibitors

The dysregulation of protein kinases is a hallmark of many diseases, particularly cancer. The 1,8-naphthyridine core is a common scaffold in the design of kinase inhibitors. This compound serves as a crucial starting material for the synthesis of these inhibitors through reactions like the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

-

Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond between the 2-position of the naphthyridine ring and various aryl or heteroaryl boronic acids or esters. This allows for the exploration of different substituents to optimize the binding of the inhibitor to the kinase's active site.

-

Buchwald-Hartwig Amination: This reaction facilitates the formation of a carbon-nitrogen bond, allowing for the introduction of a wide range of primary and secondary amines at the 2-position. This is a powerful tool for developing inhibitors that can form key hydrogen bond interactions within the ATP-binding pocket of kinases.

References

alternative synthetic routes to the 1,8-naphthyridine core

An In-depth Technical Guide to Alternative Synthetic Routes for the 1,8-Naphthyridine Core

Abstract

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, materials science, and coordination chemistry. Its unique structural and electronic properties have led to its incorporation into a wide array of biologically active compounds, including anticancer, antiviral, antibacterial, and antihypertensive agents. This technical guide provides a comprehensive overview of both classical and contemporary synthetic strategies for accessing the 1,8-naphthyridine core. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols for key reactions, a comparative analysis of different synthetic routes, and visualizations of synthetic pathways.

Introduction to the 1,8-Naphthyridine Core

The 1,8-naphthyridine ring system consists of two fused pyridine rings. This nitrogen-containing heterocycle is isomeric with other naphthyridines, such as the 1,5-, 1,6-, and 1,7-isomers, each possessing distinct chemical and biological characteristics. The presence of the two nitrogen atoms in the 1,8-naphthyridine core influences its planarity, electron distribution, and ability to act as a ligand for metal ions, making it a versatile scaffold in drug design.

Classical Synthetic Routes

Several classical methods have been established for the synthesis of the 1,8-naphthyridine core. These often involve the condensation of aminopyridines with 1,3-dicarbonyl compounds or their equivalents.

Friedländer Annulation

The Friedländer synthesis is a widely used method for the construction of quinolines and related heterocyclic systems, including 1,8-naphthyridines. This reaction involves the condensation of a 2-aminopyridine-3-carbaldehyde or a related ketone with a compound containing an active methylene group.

Detailed Experimental Protocol (Example):

A mixture of 2-aminopyridine-3-carbaldehyde (1.0 mmol), ethyl acetoacetate (1.2 mmol), and a catalytic amount of piperidine (0.1 mmol) in ethanol (10 mL) is refluxed for 4 hours. The reaction mixture is then cooled to room temperature, and the resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to afford the desired 2-hydroxy-3-ethoxycarbonyl-1,8-naphthyridine.

Skraup-Doebner-von Miller Synthesis

This method involves the reaction of a 2-aminopyridine with α,β-unsaturated carbonyl compounds, or with glycerol, which dehydrates in situ to form acrolein. The reaction is typically carried out in the presence of a strong acid, such as sulfuric acid, and an oxidizing agent.

Detailed Experimental Protocol (Example):

To a solution of 2-aminopyridine (1.0 mmol) in concentrated sulfuric acid (5 mL), glycerol (3.0 mmol) is added dropwise at a temperature below 120°C. An oxidizing agent, such as arsenic pentoxide or nitrobenzene, is then added, and the mixture is heated at 140-150°C for several hours. After cooling, the reaction mixture is poured onto ice and neutralized with a base to precipitate the 1,8-naphthyridine product.

Modern Synthetic Routes

Advances in synthetic methodology have led to the development of more efficient and versatile routes to the 1,8-naphthyridine core, often employing transition-metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions, such as the Suzuki, Heck, and Sonogashira couplings, have been successfully applied to the synthesis of functionalized 1,8-naphthyridines. These methods typically involve the coupling of a suitably functionalized pyridine derivative with another coupling partner.

Detailed Experimental Protocol (Example - Suzuki Coupling):

A mixture of 2-chloro-3-formyl-1,8-naphthyridine (1.0 mmol), a boronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol) in a 3:1 mixture of dioxane and water (8 mL) is heated at 100°C under a nitrogen atmosphere for 12 hours. After cooling, the mixture is extracted with ethyl acetate, and the organic layer is washed with brine, dried over Na₂SO₄, and concentrated. The crude product is then purified by column chromatography.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. The application of microwave heating can significantly reduce reaction times and improve yields in the synthesis of 1,8-naphthyridines.

Detailed Experimental Protocol (Example - Microwave-Assisted Friedländer Synthesis):

A mixture of 2-aminopyridine-3-carbaldehyde (1.0 mmol), ethyl acetoacetate (1.2 mmol), and a catalytic amount of piperidine (0.1 mmol) in a sealed microwave vessel is irradiated at 150°C for 10 minutes. After cooling, the product is isolated by filtration.

Comparative Data of Synthetic Routes

| Synthetic Route | Typical Reaction Conditions | Typical Yields (%) | Advantages | Disadvantages |

| Friedländer Annulation | Reflux in ethanol with a basic catalyst | 60-85 | Readily available starting materials, simple procedure. | Limited substrate scope, may require harsh conditions. |

| Skraup-Doebner-von Miller | Strong acid, high temperature, oxidizing agent | 30-50 | One-pot synthesis from simple precursors. | Harsh reaction conditions, low yields, formation of byproducts. |

| Palladium-Catalyzed Coupling | Pd catalyst, base, inert atmosphere, elevated temperature | 70-95 | High yields, excellent functional group tolerance, high regioselectivity. | Expensive catalysts, requires pre-functionalized substrates. |

| Microwave-Assisted Synthesis | Sealed vessel, high temperature, short reaction time | 75-90 | Rapid synthesis, improved yields, cleaner reactions. | Requires specialized equipment. |

Visualization of Synthetic Pathways

Caption: The Friedländer annulation for 1,8-naphthyridine synthesis.

An In-depth Technical Guide to the Key Reactions and Reactivity of the 1,8-Naphthyridine Scaffold

For Researchers, Scientists, and Drug Development Professionals

The 1,8-naphthyridine core, a privileged heterocyclic motif, is a cornerstone in medicinal chemistry and materials science due to its versatile reactivity and the diverse biological activities of its derivatives.[1][2][3] This technical guide provides a comprehensive overview of the key reactions and inherent reactivity of the 1,8-naphthyridine scaffold, offering detailed experimental protocols, quantitative data, and visual diagrams to aid researchers in the synthesis and functionalization of this important nucleus.

General Reactivity of the 1,8-Naphthyridine Scaffold

The 1,8-naphthyridine system consists of two fused pyridine rings, which significantly influences its chemical behavior. The nitrogen atoms are electron-withdrawing, leading to a π-deficient character of the aromatic system. This electronic nature dictates the scaffold's susceptibility to various transformations.

-

Electrophilic Aromatic Substitution (SEAr): The electron-deficient nature of the 1,8-naphthyridine ring makes electrophilic aromatic substitution challenging, generally requiring harsh conditions and often resulting in low yields. The pyridine nitrogen atoms deactivate the ring towards electrophilic attack. When substitution does occur, it is directed to the positions least deactivated by the nitrogen atoms.

-

Nucleophilic Aromatic Substitution (SNAr): Conversely, the π-deficient character of the ring makes it highly susceptible to nucleophilic aromatic substitution, particularly when a good leaving group (e.g., a halogen) is present at an activated position.

-

Metal-Catalyzed Cross-Coupling Reactions: The presence of halo-substituents on the 1,8-naphthyridine scaffold allows for a wide array of powerful palladium-, copper-, and cobalt-catalyzed cross-coupling reactions. These methods are instrumental in introducing carbon-carbon and carbon-heteroatom bonds.

-

N-Functionalization: The lone pairs on the nitrogen atoms are available for reactions such as N-oxidation and quaternization.

Key Reactions of the 1,8-Naphthyridine Scaffold

Electrophilic Aromatic Substitution

As a general trend, direct electrophilic substitution on the unsubstituted 1,8-naphthyridine ring is not a preferred synthetic route due to the deactivating effect of the two nitrogen atoms. However, under specific conditions, reactions like nitration and halogenation can be achieved.

Nitration of 1,8-naphthyridine derivatives can be accomplished, although the regioselectivity is highly dependent on the existing substituents and reaction conditions. For instance, unusual nitration has been observed during the diazotization of substituted 7-amino-1,8-naphthyridines.[4] The electronic density of the molecule plays a crucial role in determining the position of nitration.[4]

Experimental Protocol: Nitration of a Substituted 7-Amino-1,8-naphthyridine Derivative (Illustrative)

This is a generalized protocol based on the principles of related reactions, as specific detailed protocols for the direct nitration of the parent 1,8-naphthyridine are not prevalent in the reviewed literature.

-

Preparation: To a solution of the substituted 7-amino-1,8-naphthyridine in concentrated sulfuric acid, cooled to 0 °C, a mixture of concentrated sulfuric acid and nitric acid is added dropwise.

-

Reaction: The reaction mixture is stirred at a low temperature (e.g., 0-10 °C) for a specified duration, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: The reaction is quenched by pouring it onto crushed ice, followed by careful neutralization with a suitable base (e.g., sodium carbonate solution).

-

Isolation and Purification: The precipitated product is collected by filtration, washed with water, and purified by recrystallization or column chromatography.

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution is a highly effective method for functionalizing the 1,8-naphthyridine scaffold, especially on halogenated derivatives. The electron-withdrawing nature of the ring system facilitates the attack of nucleophiles.

Direct amination of the 1,8-naphthyridine ring can be achieved via the Chichibabin reaction, where treatment with potassium amide in liquid ammonia leads to the introduction of an amino group. The initial attack is charge-controlled, occurring at the most electron-deficient position, which is C-2 in 1,8-naphthyridine.[5]

Experimental Protocol: Chichibabin Amination of 1,8-Naphthyridine [5]

-

Preparation: In a flask equipped for low-temperature reactions, liquid ammonia is condensed. A catalytic amount of iron(III) nitrate is added, followed by the portion-wise addition of potassium metal until a persistent blue color is observed, indicating the formation of potassium amide.

-

Reaction: A solution of 1,8-naphthyridine in a suitable solvent (e.g., dry ether or toluene) is added to the potassium amide solution at approximately -35 to -45 °C. The mixture is stirred for several hours.

-

Work-up: The reaction is quenched by the careful addition of ammonium chloride. The ammonia is allowed to evaporate.

-

Isolation and Purification: The residue is extracted with a suitable organic solvent. The organic extracts are dried and concentrated. The crude product is then purified by column chromatography or recrystallization to yield 2-amino-1,8-naphthyridine.

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are arguably the most versatile and widely used methods for the functionalization of halo-1,8-naphthyridines.

The Suzuki-Miyaura coupling enables the formation of C-C bonds by reacting a halo-1,8-naphthyridine with a boronic acid or its ester in the presence of a palladium catalyst and a base. This reaction is highly tolerant of various functional groups.

Table 1: Suzuki-Miyaura Coupling of Halo-1,8-Naphthyridines - Reaction Conditions and Yields

| Entry | Halo-1,8-Naphthyridine | Boronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 2-Chloro-1,8-naphthyridine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | 100 | 12 | >90 |

| 2 | 4-Iodo-1,5-naphthyridine | p-MeOC₆H₄ZnCl | CoCl₂·2LiCl (5) | - | THF | 25 | 0.5 | 78-80 |

| 3 | 2,4-Diiodo-1,5-naphthyridine | p-MeOC₆H₄ZnCl | CoCl₂·2LiCl (5) | - | THF | 25 | 1 | 75 |

Experimental Protocol: Suzuki-Miyaura Coupling of a Halo-1,8-Naphthyridine

-

Preparation: To a reaction vessel are added the halo-1,8-naphthyridine (1.0 equiv), the boronic acid or ester (1.1-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ (typically 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equiv).

-

Reaction: The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). A degassed solvent system (e.g., toluene/water, dioxane/water, or DMF) is added. The mixture is heated to the desired temperature (typically 80-120 °C) and stirred until the starting material is consumed, as monitored by TLC or LC-MS.

-

Work-up: The reaction mixture is cooled to room temperature and diluted with water and an organic solvent (e.g., ethyl acetate). The layers are separated, and the aqueous layer is extracted with the organic solvent.

-

Isolation and Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of C-N bonds between a halo-1,8-naphthyridine and a primary or secondary amine.[1][6] This reaction is crucial for introducing diverse amino functionalities.

Table 2: Buchwald-Hartwig Amination of Halo-1,8-Naphthyridines - Reaction Conditions and Yields

| Entry | Halo-1,8-Naphthyridine | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 2-Chloro-1,5-naphthyridine | Morpholine | Pd(OAc)₂ (2) | XantPhos (4) | Cs₂CO₃ | Toluene | 110 | 18 | High |

| 2 | 7-Chloro-1,8-naphthyridine derivative | 3-Methylpiperidine | Not specified | Not specified | K₂CO₃ | Not specified | Not specified | Not specified | Good |

Experimental Protocol: Buchwald-Hartwig Amination of a Halo-1,8-Naphthyridine [1]

-

Preparation: In an oven-dried Schlenk tube under an inert atmosphere, the halo-1,8-naphthyridine (1.0 equiv), the desired amine (1.2 equiv), a palladium precursor such as Pd(OAc)₂ or Pd₂(dba)₃ (e.g., 2 mol%), a suitable phosphine ligand (e.g., XantPhos, BINAP, or a Buchwald ligand, 4 mol%), and a base (e.g., Cs₂CO₃ or NaOtBu, 1.4 equiv) are combined.

-

Reaction: Anhydrous, degassed solvent (e.g., toluene or dioxane) is added. The Schlenk tube is sealed, and the reaction mixture is heated to 100-120 °C for 12-24 hours, or until completion as monitored by TLC or LC-MS.

-

Work-up: The reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

-

Isolation and Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is purified by column chromatography to afford the desired amino-1,8-naphthyridine.

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction that couples a halo-1,8-naphthyridine with a terminal alkyne to form an alkynyl-substituted 1,8-naphthyridine. This reaction is valuable for introducing sp-hybridized carbon substituents.

Experimental Protocol: Sonogashira Coupling of a Halo-1,8-Naphthyridine

-

Preparation: To a reaction flask are added the halo-1,8-naphthyridine (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 5-10 mol%), and a base (e.g., triethylamine or diisopropylamine, which can also serve as the solvent).

-

Reaction: The flask is purged with an inert gas. The terminal alkyne (1.2-1.5 equiv) is added, and the mixture is stirred at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).

-

Work-up: The reaction mixture is filtered to remove the amine hydrohalide salt. The filtrate is concentrated under reduced pressure.

-

Isolation and Purification: The residue is dissolved in an organic solvent, washed with water, dried, and concentrated. The crude product is purified by column chromatography.

C-H Activation

Direct C-H functionalization is an emerging and powerful strategy for modifying the 1,8-naphthyridine scaffold, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. Rhodium(III)-catalyzed C-H activation has been successfully employed for the synthesis of complex fused 1,8-naphthyridine derivatives.[7][8]

Visualizing Reactivity and Workflows

Logical Relationship of 1,8-Naphthyridine Functionalization

The following diagram illustrates the key reactive pathways for the functionalization of the 1,8-naphthyridine scaffold.

Caption: Key functionalization pathways of the 1,8-naphthyridine scaffold.

Experimental Workflow for a Metal-Catalyzed Cross-Coupling Reaction

The diagram below outlines a typical experimental workflow for a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig reaction, on a halo-1,8-naphthyridine.

Caption: General workflow for metal-catalyzed cross-coupling.

This guide provides a foundational understanding of the reactivity of the 1,8-naphthyridine scaffold and practical guidance for its functionalization. The versatility of this core structure, combined with the power of modern synthetic methods, ensures its continued importance in the development of new chemical entities with significant biological and material properties.

References

- 1. benchchem.com [benchchem.com]

- 2. 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. research.wur.nl [research.wur.nl]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis of trifluoromethyl-functionalized benzo[de][1,8]naphthyridines via Rh(iii)-catalyzed two-fold C–H activation of benzamidine hydrochlorides and annulation with CF3-imidoyl sulfoxonium ylides - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

The Diverse Biological Activities of 1,8-Naphthyridine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,8-naphthyridine scaffold, a bicyclic heteroaromatic system containing two nitrogen atoms, has emerged as a "privileged structure" in medicinal chemistry. Its unique chemical properties and versatile synthetic accessibility have led to the development of a vast library of derivatives with a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the significant therapeutic potential of 1,8-naphthyridine derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by providing quantitative data for comparative analysis, detailed experimental protocols for key biological assays, and visual representations of the underlying mechanisms of action.

Anticancer Activity: Targeting the Machinery of Cell Proliferation

1,8-Naphthyridine derivatives have demonstrated potent cytotoxic effects against a wide range of cancer cell lines. Their anticancer activity often stems from the inhibition of crucial enzymes involved in DNA replication and cell signaling pathways that are frequently dysregulated in cancer.

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various 1,8-naphthyridine derivatives against several human cancer cell lines, providing a quantitative measure of their cytotoxic potential.

| Compound ID/Reference | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 12 | HBL-100 (Breast) | 1.37 | [1] |

| Compound 17 | KB (Oral) | 3.7 | [1] |

| Compound 22 | SW-620 (Colon) | 3.0 | [1] |

| Compound 16 | HeLa (Cervical) | 0.7 | [2] |

| Compound 16 | HL-60 (Leukemia) | 0.1 | [2] |

| Compound 16 | PC-3 (Prostate) | 5.1 | [2] |

| Pyrazolo-naphthyridine 5j | HeLa (Cervical) | 6.4 | [3] |

| Pyrazolo-naphthyridine 5k | MCF-7 (Breast) | 2.03 | [3] |

Key Mechanisms of Anticancer Activity

1. Topoisomerase II Inhibition:

Certain 1,8-naphthyridine derivatives function as topoisomerase II inhibitors. These enzymes are vital for resolving DNA topological problems during replication, transcription, and chromosome segregation. By stabilizing the transient DNA-topoisomerase II cleavage complex, these derivatives lead to the accumulation of double-strand DNA breaks, ultimately triggering apoptosis in cancer cells.[4][5][6]

2. Kinase Inhibition (EGFR and c-Met):

Many 1,8-naphthyridine derivatives have been designed to target receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and the mesenchymal-epithelial transition factor (c-Met).[7] Overexpression or mutation of these kinases is a hallmark of many cancers, leading to uncontrolled cell growth and proliferation. By inhibiting these kinases, 1,8-naphthyridine derivatives can block downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, thereby arresting the cell cycle and inducing apoptosis.[8][9][10][11][12]

References

- 1. Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Two-Mechanism Model for the Interaction of Etoposide Quinone with Topoisomerase IIα - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Catalytic topoisomerase II inhibitors in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. EGFR signaling pathways [pfocr.wikipathways.org]

- 8. omicsonline.org [omicsonline.org]

- 9. Expression of EGFR and Molecules Downstream to PI3K/Akt, Raf-1-MEK-1-MAP (Erk1/2), and JAK (STAT3) Pathways in Invasive Lung Adenocarcinomas Resected at a Single Institution - PMC [pmc.ncbi.nlm.nih.gov]

- 10. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. benchchem.com [benchchem.com]

A Technical Guide to the Computational Study of 2-Bromo-1,8-naphthyridine's Electronic Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,8-naphthyridine scaffold is a significant pharmacophore, with its derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The introduction of a bromine atom at the 2-position of the 1,8-naphthyridine core is expected to significantly modulate its electronic properties, thereby influencing its reactivity, intermolecular interactions, and ultimately, its biological activity. Understanding the electronic structure of 2-Bromo-1,8-naphthyridine is, therefore, a crucial step in the rational design of novel therapeutics.

Computational chemistry provides a powerful lens through which to examine the electronic characteristics of molecules at the quantum level.[2] By employing methods like Density Functional Theory (DFT), we can predict properties such as molecular orbital energies, charge distribution, and electrostatic potential, offering deep insights that complement experimental data. This guide outlines a robust computational workflow for characterizing the electronic structure of this compound.

Experimental Protocols: A Computational Approach

A typical computational study to elucidate the electronic structure of this compound would involve the following key steps, from initial structure preparation to in-depth analysis of its electronic properties.

Molecular Structure Optimization

The first step in any computational analysis is to determine the most stable three-dimensional conformation of the molecule, its ground-state geometry.

-

Methodology: The geometry of this compound would be optimized using Density Functional Theory (DFT).[3] A common and effective approach is to use a hybrid functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which combines the accuracy of Hartree-Fock theory with the efficiency of DFT. For potentially improved accuracy with non-covalent interactions, other functionals like M06-2X could also be employed.[4]

-

Basis Set: A Pople-style basis set, such as 6-311+G(d,p), is a standard choice for molecules of this size, providing a good balance between accuracy and computational cost. The "+" indicates the addition of diffuse functions to better describe lone pairs and anions, while "(d,p)" adds polarization functions to allow for more flexibility in the orbital shapes.

-

Software: This calculation is typically performed using quantum chemistry software packages like Gaussian, ORCA, or Spartan.

-

Verification: To ensure that the optimized structure corresponds to a true energy minimum on the potential energy surface, a frequency calculation is performed. The absence of any imaginary frequencies confirms that the structure is a stable minimum.

Calculation of Electronic Properties

Once the optimized geometry is obtained, a single-point energy calculation is performed using the same level of theory (e.g., B3LYP/6-311+G(d,p)) to derive various electronic properties.

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of primary interest. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a crucial indicator of the molecule's chemical reactivity and kinetic stability.[4]

-

Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution from the perspective of an approaching electrophile. It is plotted onto the molecule's electron density surface, with colors indicating regions of negative (electron-rich, typically red) and positive (electron-poor, typically blue) electrostatic potential. This map is invaluable for predicting sites of electrophilic and nucleophilic attack.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the charge distribution by calculating the partial atomic charges on each atom (e.g., Mulliken or Natural Population Analysis charges). This helps in quantifying the electron-withdrawing or -donating effects of substituents, such as the bromine atom in this case.

Data Presentation

Quantitative data from computational studies should be presented in a clear and structured format to allow for easy interpretation and comparison.

Optimized Geometric Parameters

The key bond lengths and angles of the optimized this compound structure would be tabulated.

| Parameter | Atom(s) Involved | Calculated Value (Å or °) |

| Bond Length | C2-Br | e.g., 1.895 |

| N1-C2 | e.g., 1.321 | |

| C7-N8 | e.g., 1.334 | |

| ... | ... | ... |

| Bond Angle | N1-C2-C3 | e.g., 123.5 |

| C2-C3-C4 | e.g., 118.9 | |

| ... | ... | ... |

| (Note: The values presented are hypothetical and for illustrative purposes only.) |

Key Electronic Properties

The calculated electronic properties provide a quantitative basis for understanding the molecule's reactivity and stability.

| Property | Symbol | Calculated Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | e.g., -6.85 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | e.g., -1.22 |

| HOMO-LUMO Energy Gap | ΔE | e.g., 5.63 |

| Ionization Potential (approx.) | IP ≈ -EHOMO | e.g., 6.85 |

| Electron Affinity (approx.) | EA ≈ -ELUMO | e.g., 1.22 |

| (Note: The values presented are hypothetical and for illustrative purposes only.) |

Natural Population Analysis (NPA) Charges

NPA provides a more robust measure of atomic charges compared to Mulliken charges.

| Atom | NPA Charge (e) |

| N1 | e.g., -0.55 |

| C2 | e.g., +0.15 |

| Br9 | e.g., -0.08 |

| N8 | e.g., -0.58 |

| ... | ... |

| (Note: The values presented are hypothetical and for illustrative purposes only.) |

Mandatory Visualizations

Diagrams are essential for conveying complex relationships and workflows in computational chemistry.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 2-Bromo-1,8-naphthyridine with Arylboronic Acids

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 2-Bromo-1,8-naphthyridine with a variety of arylboronic acids. This reaction is a powerful and versatile method for the synthesis of 2-aryl-1,8-naphthyridines, a class of compounds with significant interest in medicinal chemistry and materials science due to their diverse biological activities.

The 1,8-naphthyridine scaffold is a privileged structure in drug discovery. The ability to introduce diverse aryl groups at the 2-position via Suzuki coupling allows for the systematic exploration of the structure-activity relationship (SAR) and the development of novel therapeutic agents.

Core Reaction

The Suzuki-Miyaura coupling facilitates the formation of a carbon-carbon bond between this compound and an arylboronic acid using a palladium catalyst and a base. The general transformation is depicted below:

General Reaction Scheme: X = Br R = Aryl

Data Presentation: Reaction Conditions and Yields

The following table summarizes various conditions reported for the Suzuki coupling of brominated nitrogen-containing heterocycles, including naphthyridines, with arylboronic acids. While specific yields for this compound are not always explicitly detailed in the literature, the conditions presented are highly relevant and provide a strong starting point for optimization.

| Arylboronic Acid (R-B(OH)₂) | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ (1.8) | 1,4-Dioxane | Reflux | 4 | High | |

| Arylboronic acids | Pd(dppf)Cl₂ (3-5) | - | K₂CO₃ (2.0) | 1,4-Dioxane/H₂O (4:1) | 80-120 | Varies | Good to Excellent | [1] |

| Arylboronic acids | Pd₂(dba)₃ (1.5) | XPhos (3.6) | K₃PO₄ (2.0) | Toluene | 100 | Varies | High | [2] |

| Heteroarylboronic acids | Pd(OAc)₂ | PCy₃ | K₃PO₄ | Toluene/H₂O | 100 | Varies | Good | [2] |

| Phenylboronic acid | Pd/C | - | K₂CO₃ | Water/Isopropanol | Varies | Varies | Good to Excellent | [3] |

| Arylboronic acids | Pd(dppf)Cl₂ | - | K₂CO₃ | 1,4-Dioxane/Water | Varies | Varies | 81 | [4] |

| Arylboronic acids | Pd(OAc)₂ | SPhos | K₃PO₄ | 2-Methyl-THF | 100 | Varies | High | [2] |

Note: The optimal conditions can be highly dependent on the specific arylboronic acid used, particularly its electronic and steric properties.[1]

Experimental Protocols

Below are detailed protocols that can be adapted for the Suzuki coupling of this compound.

Protocol 1: General Procedure using Pd(PPh₃)₄

This protocol is based on a general method for the Suzuki coupling of halo-naphthyridines.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

-

Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

-

Anhydrous 1,4-Dioxane

-

Nitrogen or Argon gas

Procedure:

-

To an oven-dried reaction vessel, add this compound, the arylboronic acid, and cesium carbonate.

-

Seal the vessel with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

-

Under a positive pressure of the inert gas, add the Pd(PPh₃)₄ catalyst.

-

Add anhydrous, degassed 1,4-dioxane via syringe.

-

Heat the reaction mixture to reflux (approximately 101 °C) with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water to the reaction mixture and extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aryl-1,8-naphthyridine.

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can often reduce reaction times and improve yields.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.5 equiv)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (3-5 mol%)

-

Potassium Carbonate (K₂CO₃) (2.0 equiv)

-

1,4-Dioxane and Water (e.g., 5:1 mixture)

Procedure:

-

In a microwave reaction vessel, combine this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

-

Add the degassed solvent mixture of 1,4-dioxane and water.

-

Seal the vessel and place it in the microwave reactor.

-

Heat the reaction mixture to a specified temperature (e.g., 120-150 °C) for a set time (e.g., 15-60 minutes).

-

After the reaction is complete, cool the vessel to room temperature.

-

Follow the workup and purification steps as described in Protocol 1.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

This diagram outlines the general workflow for performing a Suzuki coupling experiment.

Caption: General experimental workflow for Suzuki coupling.

Troubleshooting Logic Diagram

This diagram provides a logical approach to troubleshooting common issues encountered during the Suzuki coupling of this compound.

Caption: A troubleshooting guide for optimizing the Suzuki coupling reaction.

Important Considerations and Troubleshooting

-

Catalyst Poisoning: The nitrogen atoms in the 1,8-naphthyridine ring can coordinate to the palladium center, leading to catalyst deactivation.[2] The use of bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos can mitigate this issue.[2]

-

Choice of Base: The selection of the base is crucial.[4] While carbonates like K₂CO₃ and Cs₂CO₃ are commonly used, potassium phosphate (K₃PO₄) is often effective for nitrogen-containing heterocycles.[2] The base activates the boronic acid to form a more nucleophilic boronate species.[4]

-

Solvent System: A mixture of a polar aprotic solvent (e.g., 1,4-dioxane, THF) and water is often employed to dissolve both the organic and inorganic reagents.[2] For substrates with poor solubility, higher boiling point solvents like toluene or DMF may be necessary.[2]

-

Inert Atmosphere: The palladium(0) catalyst is sensitive to oxygen.[5] Therefore, it is essential to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and to use degassed solvents.[5]

-

Side Reactions: Common side reactions include the homocoupling of the arylboronic acid and the dehalogenation of the this compound.[5] Rigorous degassing can minimize homocoupling, while carefully controlling the reaction temperature can reduce dehalogenation.[2][5]

-

Boronic Acid Stability: Arylboronic acids can undergo protodeboronation under the reaction conditions.[2] Using a slight excess of the boronic acid or employing more stable derivatives like pinacol esters can be beneficial.[2][6]

References

Optimizing the Sonogashira Reaction for the Synthesis of 2-Alkynyl-1,8-naphthyridines: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the optimization of the Sonogashira cross-coupling reaction of 2-Bromo-1,8-naphthyridine. The Sonogashira reaction is a powerful tool for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This methodology is widely employed in the synthesis of pharmaceuticals, natural products, and organic materials.[2] The 1,8-naphthyridine core is a significant pharmacophore, and its functionalization via Sonogashira coupling opens avenues for the development of novel therapeutic agents.

Introduction to Sonogashira Coupling with 1,8-Naphthyridines

The Sonogashira reaction typically involves a palladium catalyst, a copper(I) co-catalyst, and an amine base.[2][3] However, the presence of the nitrogen atoms in the 1,8-naphthyridine ring can pose challenges, such as catalyst poisoning, which may necessitate careful optimization of reaction conditions to achieve high yields.[4] Key parameters for optimization include the choice of palladium catalyst and ligand, copper source, base, solvent, and reaction temperature. Copper-free Sonogashira protocols have also been developed and may offer advantages in certain cases.[5][6]

Key Parameters for Optimization

Successful Sonogashira coupling of this compound hinges on the careful selection and optimization of several reaction components. Below is a summary of these parameters and their expected impact on the reaction outcome.

Table 1: Overview of Key Reaction Parameters and Their Effects

| Parameter | Options | Potential Effects on Reaction with this compound |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂, Pd₂(dba)₃, Buchwald precatalysts | Catalyst activity and stability are crucial. The nitrogen atoms of the naphthyridine can coordinate to the palladium center, potentially inhibiting the catalytic cycle.[4] Using pre-catalysts or ligands that promote efficient generation of the active Pd(0) species can be beneficial. |